molecular formula C14H20BNO4 B7955327 Amino[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid

Amino[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid

Cat. No.: B7955327
M. Wt: 277.13 g/mol
InChI Key: FVVAOGRBNGIMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid is a complex organic compound featuring a boronic ester group. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the boronic ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid typically involves the following steps:

    Formation of the Boronic Ester Group: The boronic ester group is introduced through a reaction between phenylboronic acid and pinacol in the presence of a dehydrating agent such as toluene. This reaction forms the tetramethyl-1,3,2-dioxaborolan-2-yl group.

    Amino Group Introduction: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Acetic Acid Derivative Formation: The final step involves the formation of the acetic acid derivative, which can be achieved through a variety of methods, including esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the boronic ester group into a hydroxyl group, or reduce the amino group to an amine.

    Substitution: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, allowing for the substitution of the boron atom with various aryl or vinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts are essential for Suzuki-Miyaura reactions, often in the presence of bases like potassium carbonate.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxylated or aminated derivatives.

    Substitution: Various aryl or vinyl-substituted products.

Scientific Research Applications

Chemistry

In organic synthesis, Amino[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid is used as a building block for complex molecules. Its boronic ester group is particularly valuable in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology

The compound’s derivatives are explored for their potential as enzyme inhibitors or as probes in biochemical assays. The boronic ester group can interact with diols in biological systems, making it useful in studying carbohydrate-binding proteins.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug precursor. Its ability to undergo various chemical transformations allows for the synthesis of diverse pharmacologically active molecules.

Industry

In materials science, the compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity and stability.

Mechanism of Action

The mechanism by which Amino[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid exerts its effects depends on its specific application. In Suzuki-Miyaura reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. In biological systems, the boronic ester can form reversible covalent bonds with diols, influencing enzyme activity or protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the amino and acetic acid groups, making it less versatile in certain synthetic applications.

    Pinacolborane: Similar boronic ester group but without the phenyl and amino functionalities.

    4-Aminophenylboronic Acid: Contains an amino group but lacks the acetic acid derivative.

Uniqueness

Amino[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid is unique due to the combination of its boronic ester, amino, and acetic acid groups. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

2-amino-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-5-6-9(8-10)11(16)12(17)18/h5-8,11H,16H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVAOGRBNGIMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.